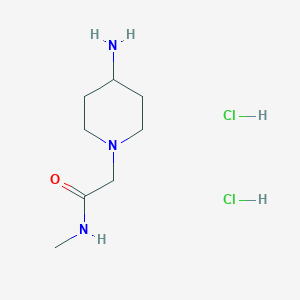![molecular formula C16H15N3O4 B2408508 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-40-9](/img/structure/B2408508.png)
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other synonyms such as Propanamide, 3-[[(4-nitrophenyl)methoxy]imino]-N-phenyl- .
Molecular Structure Analysis
The InChI code for 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-11,17H,12H2,(H,18,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is 313.31 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Desulfurization and Formation of Amidine Derivatives
The desulfurization of compounds similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide has been studied, leading to the formation of unstable intermediates and resulting in the production of amidine derivatives. For example, Argilagos et al. (1998) explored the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming 3-imino-2-nitroprop-2-enamidine and subsequent amidine derivatives (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Protective Effects in PC12 Cells
Imines and their derivatives, including those similar to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been evaluated for their protective effects against hydrogen peroxide-induced cell death in PC12 cells. For instance, Hur et al. (2013) synthesized and tested various imine analogs of oxyresveratrol for their cytoprotective effects, highlighting the potential of these compounds in reducing neuronal oxidative damage (Hur, Kim, Lee, Lee, & Choi, 2013).
Interaction Studies in Copper(II) Complexes
Studies involving nitrobenzyl iminodiacetic acid derivatives, which are structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, have been conducted to understand their interactions in copper(II) complexes. Sánchez-Moreno et al. (2003) investigated N-(p-nitrobenzyl)iminodiacetic acid and its copper(II) complexes, focusing on molecular recognition processes in crystal formation (Sánchez-Moreno, Choquesillo-Lazarte, González-Pérez, Carballo, Martin-Ramos, Castiñeiras, & Niclós-Gutiérrez, 2003).
Synthesis of Bifunctional Macrocycles
The synthesis of bifunctional macrocycles using 4-nitrobenzyl-substituted compounds, akin to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide, has been explored. McMurry et al. (1992) described a method for synthesizing tetraaza macrocycles, highlighting their potential in creating poly(amino carboxylate) chelating agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Inhibition of Nucleoside Transport
Compounds structurally related to 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide have been examined for their role in inhibiting nucleoside transport. Tromp et al. (2004) studied analogues of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, to understand their affinity for ENT1, a nucleoside transport protein (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
Safety and Hazards
According to the safety data sheet, 3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dry place and in a closed container .
Propiedades
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methoxyimino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(18-14-4-2-1-3-5-14)10-11-17-23-12-13-6-8-15(9-7-13)19(21)22/h1-9,11H,10,12H2,(H,18,20)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVFKHFXSFJFX-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC=NOCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)
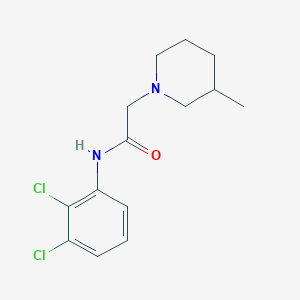
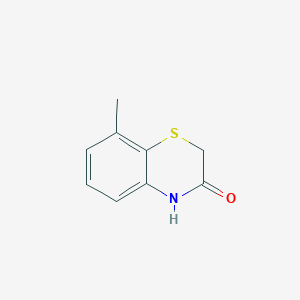
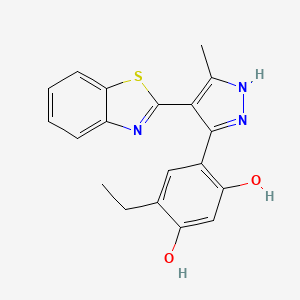
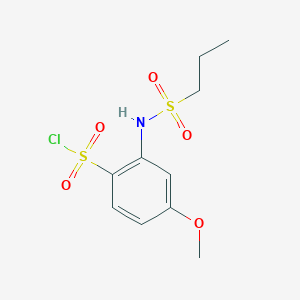
![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)
![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)
![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)
